Cas no 69338-35-8 (4-oxo-4-(pyrrolidin-1-yl)butanoic acid)
4-oxo-4-(pyrrolidin-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinebutanoicacid, g-oxo-
- 4-Oxo-4-(1-pyrrolidinyl)butanoic acid
- 4-oxo-4-pyrrolidin-1-ylbutanoic acid
- 4-OXO-4-PYRROLIDIN-1-YL-BUTYRIC ACID
- 4-Oxo-4-pyrrolidino-buttersaeure
- 4-oxo-4-pyrrolidino-butyric acid
- 4-oxo-4-pyrrolidinylbutanoic acid
- succinic acid monopyrrolidine amide
- 4-oxo-4-(pyrrolidin-1-yl)butanoic acid
- ADSJBLXBDQWPHY-UHFFFAOYSA-N
- 4-Oxo-4-(1-pyrrolidinyl)butyric acid
- 4-oxo-4-pyrrolidin-1-yl-butanoic Acid
- FT-0641234
- CHEMBL1529911
- SMR000324633
- 4-oxo-4-(pyrrolidin-1-yl)butanoicacid
- gamma-oxo-1-pyrrolidinebutanoic acid
- AS-10595
- 4-oxo-4-pyrrolidin-1-ylbutyric acid
- AKOS000132529
- F20023
- 1-Pyrrolidinebutanoicacid,g-oxo-
- SCHEMBL1520620
- Z57402078
- HMS2618D17
- MFCD00030529
- SY065129
- 69338-35-8
- A836439
- 4-oxo-4-(pyrrolidin-1-yl)-butanoic acid
- BB 0255068
- MLS000680002
- DTXSID00357501
- HMS1654K06
- CS-0060801
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- MDL: MFCD00030529
- Inchi: 1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-1-2-6-9/h1-6H2,(H,11,12)
- InChI Key: ADSJBLXBDQWPHY-UHFFFAOYSA-N
- SMILES: O=C(CCC(=O)O)N1CCCC1
Computed Properties
- Exact Mass: 171.09000
- Monoisotopic Mass: 171.089543
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6
- XLogP3: -0.4
Experimental Properties
- Density: 1.234
- Boiling Point: 380.9 °C at 760 mmHg
- Flash Point: 184.2 °C
- Refractive Index: 1.518
- PSA: 57.61000
- LogP: 0.41150
4-oxo-4-(pyrrolidin-1-yl)butanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-oxo-4-(pyrrolidin-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034944-2g |
4-Oxo-4-pyrrolidin-1-yl-butyric acid |
69338-35-8 | >98% | 2g |
£43.00 | 2022-02-28 | |
| Fluorochem | 034944-10g |
4-Oxo-4-pyrrolidin-1-yl-butyric acid |
69338-35-8 | >98% | 10g |
£143.00 | 2022-02-28 | |
| Fluorochem | 034944-50g |
4-Oxo-4-pyrrolidin-1-yl-butyric acid |
69338-35-8 | >98% | 50g |
£571.00 | 2022-02-28 | |
| Alichem | A109006062-25g |
4-Oxo-4-(pyrrolidin-1-yl)butanoic acid |
69338-35-8 | 97% | 25g |
$485.48 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023907-500mg |
4-oxo-4-(pyrrolidin-1-yl)butanoic acid |
69338-35-8 | 500mg |
779CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023907-1g |
4-oxo-4-(pyrrolidin-1-yl)butanoic acid |
69338-35-8 | 1g |
1201CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH080-250mg |
4-oxo-4-(pyrrolidin-1-yl)butanoic acid |
69338-35-8 | 98% | 250mg |
373CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TH080-100mg |
4-oxo-4-(pyrrolidin-1-yl)butanoic acid |
69338-35-8 | 98% | 100mg |
204CNY | 2021-05-07 | |
| TRC | E588735-25mg |
4-Oxo-4-pyrrolidin-1-ylbutanoic Acid |
69338-35-8 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E588735-50mg |
4-Oxo-4-pyrrolidin-1-ylbutanoic Acid |
69338-35-8 | 50mg |
$ 65.00 | 2022-06-05 |
4-oxo-4-(pyrrolidin-1-yl)butanoic acid Suppliers
4-oxo-4-(pyrrolidin-1-yl)butanoic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-oxo-4-(pyrrolidin-1-yl)butanoic acid
Introduction to 4-oxo-4-(pyrrolidin-1-yl)butanoic acid (CAS No. 69338-35-8) and Its Emerging Applications in Chemical Biology
4-oxo-4-(pyrrolidin-1-yl)butanoic acid, identified by the chemical abstracts service number CAS No. 69338-35-8, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule, featuring a pyrrolidinyl moiety linked to a β-keto acid backbone, exhibits a unique combination of pharmacophoric features that make it a promising candidate for further exploration in medicinal chemistry. The presence of both electrophilic and nucleophilic sites within its structure allows for diverse functionalization, enabling the synthesis of novel derivatives with tailored biological activities.
The compound’s molecular framework, characterized by a 4-oxo-4-(pyrrolidin-1-yl)butanoic acid core, positions it as a valuable scaffold for exploring mechanisms involving enzyme inhibition and receptor binding. Recent studies have highlighted its potential in modulating metabolic pathways, particularly those relevant to inflammation and oxidative stress. The pyrrolidinyl group, known for its ability to enhance binding affinity and metabolic stability, has been increasingly incorporated into drug candidates targeting neurological disorders, cardiovascular diseases, and cancer. This review aims to synthesize current knowledge regarding CAS No. 69338-35-8, emphasizing its synthetic methodologies, biological significance, and potential therapeutic applications.
In the realm of synthetic chemistry, the preparation of 4-oxo-4-(pyrrolidin-1-yl)butanoic acid has been optimized through multiple routes, including condensation reactions between pyrrolidine derivatives and β-keto esters. Advances in catalytic methods have further refined these processes, enabling higher yields and purities suitable for preclinical studies. The versatility of this scaffold has also facilitated the development of libraries of analogs for high-throughput screening (HTS), streamlining the identification of bioactive molecules with improved pharmacokinetic profiles. Such efforts have been complemented by computational modeling techniques, which predict binding interactions between 4-oxo-4-(pyrrolidin-1-yl)butanoic acid derivatives and target proteins with high accuracy.
Biochemical investigations have revealed that compounds structurally related to CAS No. 69338-35-8 exhibit inhibitory effects on key enzymes involved in inflammatory signaling pathways. For instance, derivatives bearing modifications at the pyrrolidinyl nitrogen have shown potent activity against cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis. Moreover, the β-keto moiety has been exploited to develop molecules that interact with thiol-containing residues in proteases such as caspase-3 and matrix metalloproteinases (MMPs). These interactions are critical for regulating cellular processes like apoptosis and extracellular matrix degradation, making such compounds attractive for treating conditions ranging from arthritis to neurodegenerative diseases.
Emerging research also highlights the role of 4-oxo-4-(pyrrolidin-1-yl)butanoic acid in modulating lipid metabolism and cholesterol homeostasis. Preclinical data suggest that certain analogs can inhibit acetyl-CoA carboxylase (ACC), an enzyme central to fatty acid synthesis, thereby reducing triglyceride levels in animal models. Additionally, the compound’s ability to cross the blood-brain barrier has opened avenues for investigating its effects on central nervous system (CNS) disorders. Notably, studies have demonstrated its potential in attenuating neuroinflammatory responses associated with Alzheimer’s disease and Parkinson’s disease by targeting microglial activation pathways.
The integration of machine learning and artificial intelligence (AI) into drug discovery has accelerated the design of novel derivatives of CAS No. 69338-35-8 by predicting optimal substituents for enhancing bioactivity while minimizing off-target effects. These computational tools have identified lead compounds with favorable pharmacokinetic properties, reducing the time and cost associated with traditional trial-and-error approaches. Furthermore, structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-resolution insights into how these molecules bind to their targets, informing rational modifications to improve efficacy.
Preclinical trials have begun evaluating the safety and efficacy of selected analogs derived from 4-oxyo-pyrrolidino-butyric acid, with promising results in animal models of inflammation and metabolic disorders. The compound’s dual functionality—combining a reactive site for covalent bond formation with a lipophilic moiety for membrane penetration—has been particularly advantageous in achieving targeted delivery to pathological sites. For example, prodrug formulations incorporating this scaffold have demonstrated sustained release profiles after oral administration, enhancing therapeutic windows.
The future direction of research on CAS No. 69338–35–8 is likely to focus on expanding its therapeutic applications through interdisciplinary collaborations between chemists, biologists, and clinicians. Innovations in polymer chemistry may enable the development of nanocarriers encapsulating this compound for site-specific delivery, while genetic engineering approaches could be used to engineer cell-based therapies that leverage its bioactive properties. As regulatory pathways for innovative therapeutics continue to evolve globally,4-oxy-pyrrolidino-butyric acid derivatives are poised to play a significant role in addressing unmet medical needs across multiple disease domains.
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